6H-1,3-Thiazine-6-thione, 2-phenyl-
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Overview
Description
6H-1,3-Thiazine-6-thione, 2-phenyl- is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine-6-thione, 2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a chalcone with thiourea in the presence of an acid catalyst. For instance, a mixture of a synthesized chalcone, thiourea, and concentrated hydrochloric acid in methanol is refluxed for several hours . Another approach involves the use of epichlorohydrin and imidazole-2-thione in methanol with sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6H-1,3-Thiazine-6-thione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazines, thiazolidines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6H-1,3-Thiazine-6-thione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 6H-1,3-Thiazine-6-thione, 2-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their substitution patterns and biological activities.
Thiazolidinediones: Known for their antidiabetic properties, these compounds have a similar sulfur-nitrogen ring but differ in their pharmacological applications.
Uniqueness
6H-1,3-Thiazine-6-thione, 2-phenyl- stands out due to its unique combination of antimicrobial, antifungal, and anticancer activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.
Properties
CAS No. |
52421-59-7 |
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Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C10H7NS2/c12-9-6-7-11-10(13-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KLQVRSAPHZYNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=S)S2 |
Origin of Product |
United States |
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